molecular formula C20H20N2O5 B11177526 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11177526
M. Wt: 368.4 g/mol
InChI Key: TVXKLPBIZJENNK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a methoxyphenyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the methoxyphenyl group and the formation of the pyrrolidine carboxamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or disease models.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other benzodioxin derivatives, methoxyphenyl compounds, and pyrrolidine carboxamides.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O5/c1-25-16-5-3-15(4-6-16)22-12-13(10-19(22)23)20(24)21-14-2-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24)

InChI Key

TVXKLPBIZJENNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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